
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with ethoxy and methyl groups, and a hydroxymethyl group at the 2-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 2-methylpyrrolidine with ethyl alcohol under acidic conditions to introduce the ethoxy group . The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow synthesis techniques. These methods enhance the efficiency and selectivity of the reactions, allowing for large-scale production . Microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: (4-Ethoxy-2-methylpyrrolidin-2-yl)carboxylic acid.
Reduction: (4-Ethoxy-2-methylpyrrolidin-2-yl)methanamine.
Substitution: Various (4-alkoxy-2-methylpyrrolidin-2-yl)methanol derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, influencing their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.
(4-Ethoxy-3-methylpyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(4-ethoxy-2-methylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-3-11-7-4-8(2,6-10)9-5-7/h7,9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZJIACOLAYSOAJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC(NC1)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
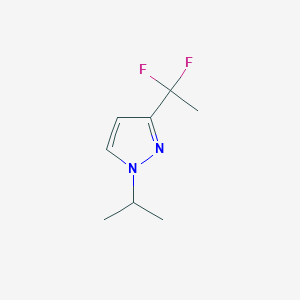
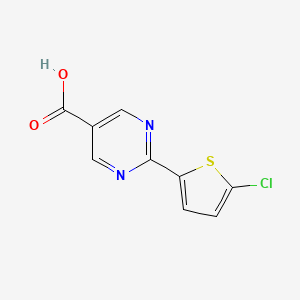
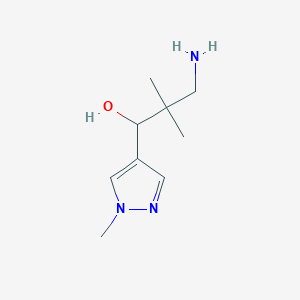

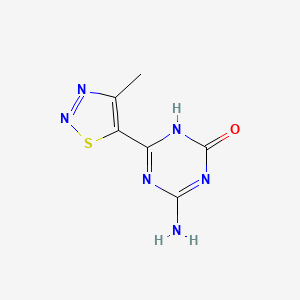

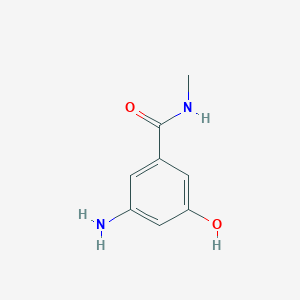

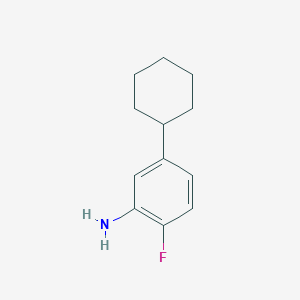
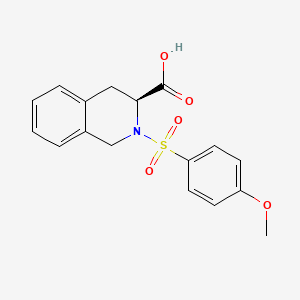


![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)
